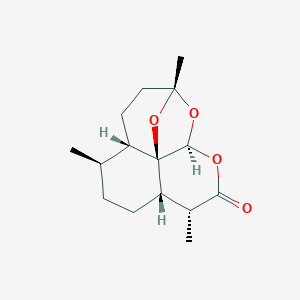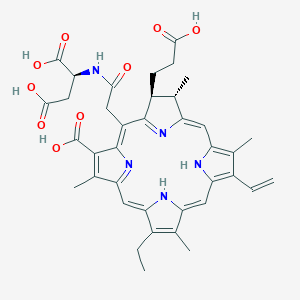
Ficulinic acid A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ficulinic acid A is a natural compound that has been found to possess numerous biological activities. It is a member of the ficin family of proteolytic enzymes, which are commonly found in fig latex. Ficin enzymes have been used for various purposes, including meat tenderization, the production of cheese, and the treatment of warts. Ficulinic acid A, in particular, has been the subject of intense scientific research due to its potential applications in various fields, including medicine, biotechnology, and agriculture.
Wissenschaftliche Forschungsanwendungen
1. Neurodegenerative Disorders
Ficulinic acid A, belonging to the kynurenine family, has seen considerable interest in research for its potential roles in neurodegenerative disorders. It's especially notable in the context of the AIDS-dementia complex and Huntington's disease. The kynurenines, including compounds like quinolinic acid, have been the focus of over 3000 papers since the discovery of their effects in the early 1980s, highlighting their significance in understanding and treating these disorders (Stone, 2001).
2. Animal Research Ethics and Refinement
In animal research, especially in models for neurodegenerative diseases like Huntington's Disease, ethical concerns are paramount. This includes the use of compounds such as quinolinic acid in animal models. The focus is on limiting the negative impact of the disease progression in these models and ensuring high ethical standards in the scientific investigation (Olsson, Hansen, & Sandøe, 2007).
3. Potential in Nutrition and Pharmacology
Research on compounds structurally similar to ficulinic acid A, like maslinic acid, has demonstrated a range of biological activities, including antitumor, antidiabetic, antioxidant, and neuroprotective effects. These findings suggest potential applications in nutrition and as a therapeutic adjuvant in various treatments (Lozano-Mena, Sánchez-González, Juan, & Planas, 2014).
4. Neuroinflammation Research
Studies on maslinic acid, structurally related to ficulinic acid A, have shown potent anti-inflammatory actions by inhibiting the nuclear factor kappa B (NF-κB) signal transducer pathway. This suggests its potential in reducing neuroinflammation, relevant for conditions like cortical astrocytes stimulated with lipopolysaccharide (LPS) (Huang et al., 2011).
5. Renal Fibrosis Studies
In a study exploring the effects of maslinic acid, it was found to attenuate renal fibrosis in a unilateral ureteral obstruction model. This highlights its potential application in alleviating renal fibrotic changes, thereby contributing to the broader understanding of kidney-related disorders (Sun et al., 2021).
Eigenschaften
CAS-Nummer |
102791-30-0 |
|---|---|
Produktname |
Ficulinic acid A |
Molekularformel |
C26H48O3 |
Molekulargewicht |
408.7 g/mol |
IUPAC-Name |
(E)-2-heptyl-10-oxononadec-11-enoic acid |
InChI |
InChI=1S/C26H48O3/c1-3-5-7-9-10-14-18-22-25(27)23-19-15-11-13-17-21-24(26(28)29)20-16-12-8-6-4-2/h18,22,24H,3-17,19-21,23H2,1-2H3,(H,28,29)/b22-18+ |
InChI-Schlüssel |
MZFOIBHOHIMICN-RELWKKBWSA-N |
Isomerische SMILES |
CCCCCCC/C=C/C(=O)CCCCCCCC(CCCCCCC)C(=O)O |
SMILES |
CCCCCCCC=CC(=O)CCCCCCCC(CCCCCCC)C(=O)O |
Kanonische SMILES |
CCCCCCCC=CC(=O)CCCCCCCC(CCCCCCC)C(=O)O |
Synonyme |
ficulinic acid A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide](/img/structure/B22616.png)







